Product packaging for Ethyl 2,2-dimethylcyclopropanecarboxylate(Cat. No.:CAS No. 16783-11-2)

Ethyl 2,2-dimethylcyclopropanecarboxylate

Cat. No.: B097005
CAS No.: 16783-11-2
M. Wt: 142.2 g/mol
InChI Key: OMQDMPAJKBUQSL-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethylcyclopropanecarboxylate (CAS 16783-11-2) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With a molecular formula of C 8 H 14 O 2 and a molecular weight of 142.20 g/mol, this ester is characterized by its cyclopropane ring structure, which is a common feature in many bioactive molecules . Its primary research application is as a key chiral precursor in the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid (S-(+)-DMCPA), a critical intermediate in the production of Cilastatin . Cilastatin is a renal dehydropeptidase inhibitor used clinically in combination with certain antibiotics to prevent their renal metabolism and enhance their therapeutic efficacy . The compound is also a crucial building block in the industrial synthesis of pyrethroid insecticides, such as permethrin and cypermethrin . Permethrin is a widely used insecticide and medication for scabies and lice, demonstrating the significance of this cyclopropane derivative in agrochemical and pharmaceutical development . Studies focus on its enantioselective transformation, particularly via enzymatic hydrolysis using biocatalysts like Novozyme 435 to obtain the desired (S)-enantiomer with high optical purity . The mechanism of action for its derivatives often involves interacting with biological systems; for instance, permethrin, a derivative, functions by disrupting neuronal function in target insects . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B097005 Ethyl 2,2-dimethylcyclopropanecarboxylate CAS No. 16783-11-2

Properties

IUPAC Name

ethyl 2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQDMPAJKBUQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937396
Record name Ethyl 2,2-dimethylcyclopropane-1-carboxylate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16783-11-2
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16783-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethylcyclopropanecarboxylate
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Record name Ethyl 2,2-dimethylcyclopropane-1-carboxylate
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Record name Ethyl 2,2-dimethylcyclopropanecarboxylate
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Preparation Methods

Radical Addition-Cyclization

The iron(III) chloride catalyst coordinates with the organophosphorus ligand, facilitating single-electron transfer to trichloroethane. This generates a trichloromethyl radical, which abstracts a hydrogen atom from the allylic position of 1 , propagating the chain reaction. Cyclization proceeds through a base-induced intramolecular nucleophilic substitution, where the tert-pentoxide anion deprotonates the β-carbon, enabling ring closure.

Biocatalytic Resolution

The A147I/V148F/G254A mutations enlarge the substrate-binding pocket, allowing better accommodation of the cyclopropane ring. Hydrogen bonds between the substrate’s ester oxygen and Gly254 backbone amide stabilize the tetrahedral intermediate, reducing activation energy.

Dehydrohalogenation

Sodium methoxide abstracts a β-hydrogen from 5 , forming a carbanion that eliminates HCl to generate the cyclopropane ring. Polar aprotic solvents like dimethylformamide accelerate the reaction but are avoided due to higher costs .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 2,2-dimethylcyclopropanecarboxylic acid.

    Reduction: 2,2-dimethylcyclopropanol.

    Substitution: Various amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Medicine: It is a precursor in the synthesis of chiral intermediates for the production of drugs such as cilastatin, which is used to inhibit renal dehydropeptidase.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethylcyclopropanecarboxylate in biological systems involves its interaction with specific enzymes. For example, in the synthesis of cilastatin, the compound undergoes enzymatic hydrolysis to form 2,2-dimethylcyclopropanecarboxylic acid, which then inhibits the enzyme renal dehydropeptidase. This inhibition prevents the degradation of certain antibiotics, enhancing their therapeutic efficacy.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The ethyl ester group in this compound enhances its lipophilicity compared to carboxylic acid analogs (e.g., 2,2-dimethylcyclopropanecarboxylic acid), making it more suitable for drug delivery .
  • Chlorocarbonyl derivatives (e.g., Compound 10) exhibit higher reactivity due to the electron-withdrawing chlorine atom, enabling nucleophilic substitutions for anticonvulsant drug synthesis .

Synthetic Efficiency :

  • This compound derivatives are synthesized with high yields (88–90%) under mild conditions, whereas analogous acids require harsher hydrolysis steps (e.g., compound 11 in ) .

Pharmacological Relevance :

  • Unlike its analogs, this compound has a documented role in cilastatin production, highlighting its unique therapeutic value . Other derivatives, such as Compound 12a–n in , are explored for anticonvulsant activity but lack commercial applications .

Reactivity and Functionalization

The cyclopropane ring’s strain (~27 kcal/mol) increases susceptibility to ring-opening reactions. This compound undergoes hydrolysis to form 2,2-dimethylcyclopropanecarboxylic acid (Compound 11) with 88% yield , whereas bulkier analogs (e.g., 1-ethylcyclopropanecarboxylic acid) show slower reaction kinetics due to steric hindrance .

Spectroscopic Differentiation

  • ¹H-NMR : The ethyl ester group in this compound generates distinct triplet (δ 1.18 ppm) and quartet (δ 4.21–4.00 ppm) signals, absent in acid analogs .
  • ¹³C-NMR : The ester carbonyl (δ ~171 ppm) is deshielded compared to carboxylic acids (δ ~173 ppm) due to electronic effects .

Biological Activity

Ethyl 2,2-dimethylcyclopropanecarboxylate (EDMCC) is an organic compound with the molecular formula C8H14O2. Its unique cyclopropane structure, characterized by two methyl groups at the second carbon and an ethyl ester functional group, has garnered significant interest in both organic synthesis and biological applications. This article explores the biological activity of EDMCC, focusing on its mechanisms of action, enzymatic interactions, and potential therapeutic applications.

EDMCC is synthesized through various methods, with one common approach involving the cyclopropanation of ethyl 2,2-dimethylacrylate using diazomethane in the presence of copper(I) chloride as a catalyst. This reaction typically occurs under mild conditions, allowing for efficient synthesis suitable for pharmaceutical applications.

The biological activity of EDMCC primarily stems from its ability to interact with specific enzymes. Notably, it serves as a precursor in the synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid , which is known to inhibit renal dehydropeptidase. This inhibition enhances the efficacy of certain antibiotics by preventing their degradation .

Enzymatic Interactions

Research has shown that EDMCC undergoes enzymatic hydrolysis catalyzed by lipases, particularly Novozyme 435 , which demonstrates high enantioselectivity in producing S-(+)-DMCPA. The optimal conditions for this enzymatic reaction include a substrate concentration of 65 mmol/L and a reaction temperature of 30°C, yielding an enantiomeric excess of 99.2% .

Anticonvulsant Activity

A notable study investigated the anticonvulsant properties of derivatives of EDMCC. Fourteen different derivatives were synthesized and tested for their efficacy against seizures induced by electroshock and pentylenetetrazole in mice. Among these derivatives, compound 6k exhibited significant anticonvulsant activity with an ED50 value of 9.2 mg/kg and a TD50 value of 387.5 mg/kg, resulting in a protective index (TD50/ED50) of 42.1 . This suggests that certain derivatives of EDMCC may have potential as therapeutic agents for epilepsy.

Enzymatic Resolution Studies

The enzymatic resolution of racemic EDMCC has been extensively studied to enhance its utility in medicinal chemistry. The use of polar organic solvents in conjunction with lipases has been shown to improve yields significantly during the hydrolysis process . The stability and reusability of Novozyme 435 further underscore its potential for industrial applications.

Comparative Analysis with Related Compounds

To understand the unique properties of EDMCC, it is useful to compare it with similar compounds:

CompoundStructureBiological Activity
Ethyl 2-methylcyclopropanecarboxylateMethyl group at C-2Limited studies on biological activity
2,2-Dimethylcyclopropanecarboxylic acidCarboxylic acid formKnown to inhibit renal dehydropeptidase
Ethyl cyclopropanecarboxylateLacks methyl groupsLess steric hindrance; different reactivity

The presence of two methyl groups in EDMCC enhances its steric and electronic properties compared to its analogs, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,2-dimethylcyclopropanecarboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.